Cas no 51549-28-1 (3'-tert-Butyldimethylsilyl-2'-deoxycytidine)
3'-tert-Butyldimethylsilyl-2'-deoxycytidine Chemical and Physical Properties
Names and Identifiers
-
- 3'-tert-Butyldimethylsilyl-2'-deoxycytidine
- 3'-O-(tert-butyldimethylsilyl)-2'-deoxycytidine
-
- Inchi: 1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20)/t10-,11+,13+/m0/s1
- InChI Key: VXRQVAPWUBFSDY-DMDPSCGWSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)O[C@H]1C[C@H](N2C(N=C(C=C2)N)=O)O[C@@H]1CO
3'-tert-Butyldimethylsilyl-2'-deoxycytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B692185-100mg |
3'-tert-Butyldimethylsilyl-2'-deoxycytidine |
51549-28-1 | 100mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B692185-500mg |
3'-tert-Butyldimethylsilyl-2'-deoxycytidine |
51549-28-1 | 500mg |
$ 930.00 | 2023-04-18 |
3'-tert-Butyldimethylsilyl-2'-deoxycytidine Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3'-tert-Butyldimethylsilyl-2'-deoxycytidine
Comprehensive Overview of 3'-tert-Butyldimethylsilyl-2'-deoxycytidine (CAS No. 51549-28-1): Applications and Innovations
3'-tert-Butyldimethylsilyl-2'-deoxycytidine (CAS No. 51549-28-1) is a chemically modified nucleoside derivative that has garnered significant attention in the fields of pharmaceutical research, nucleic acid chemistry, and biotechnology. This compound, often abbreviated as TBDMS-dC, is widely utilized as a key intermediate in the synthesis of oligonucleotides, particularly in the development of antisense therapeutics and siRNA-based drugs. Its unique silyl-protecting group enhances stability and selectivity during chemical reactions, making it indispensable in modern drug discovery pipelines.
The growing demand for precision medicine and gene therapy has propelled the relevance of 3'-tert-Butyldimethylsilyl-2'-deoxycytidine. Researchers are increasingly exploring its role in CRISPR-Cas9 gene editing and mRNA vaccine development, two of the most trending topics in biotechnology today. Its ability to improve the efficiency of nucleotide incorporation while minimizing side reactions aligns perfectly with the industry's shift toward high-yield, low-impurity synthesis methods. This compound is also a subject of interest in cancer research, where modified nucleosides are being investigated for their potential to target tumor cells selectively.
From a synthetic chemistry perspective, 51549-28-1 is prized for its compatibility with solid-phase oligonucleotide synthesis (SPOS). The tert-butyldimethylsilyl (TBDMS) group protects the 3'-hydroxyl position during phosphorylation and coupling steps, ensuring high fidelity in DNA and RNA sequencing applications. This feature is particularly valuable in next-generation sequencing (NGS) technologies, where accuracy is paramount. Moreover, the compound's solubility in organic solvents like acetonitrile and DMF makes it a versatile choice for automated synthesis platforms.
In the context of intellectual property and market trends, 3'-tert-Butyldimethylsilyl-2'-deoxycytidine is frequently cited in patents related to nucleotide prodrugs and antiviral agents. For instance, its structural analogs have been investigated for activity against RNA viruses, a hot topic since the COVID-19 pandemic. The compound's scalable synthesis and cost-effectiveness further contribute to its commercial viability, with suppliers catering to both academic laboratories and industrial-scale manufacturers.
Environmental and regulatory compliance is another area where TBDMS-dC stands out. Unlike some traditional protecting groups, the TBDMS moiety generates non-toxic byproducts, aligning with the green chemistry movement. This aspect resonates with the increasing focus on sustainable laboratory practices and reducing chemical waste. As a result, the compound is often preferred in GMP-compliant production processes for therapeutic oligonucleotides.
Looking ahead, the applications of 51549-28-1 are expected to expand into personalized medicine and diagnostic tools. Its integration with AI-driven drug design platforms is already being explored, leveraging machine learning algorithms to predict optimal nucleoside modifications for specific therapeutic targets. This intersection of computational chemistry and wet-lab synthesis exemplifies the compound's adaptability to cutting-edge scientific advancements.
In summary, 3'-tert-Butyldimethylsilyl-2'-deoxycytidine (CAS No. 51549-28-1) is a cornerstone of modern nucleic acid research, bridging gaps between chemical synthesis, therapeutic development, and industrial scalability. Its multifaceted utility ensures its continued prominence in both academic publications and commercial applications, solidifying its status as a high-value biochemical reagent.
51549-28-1 (3'-tert-Butyldimethylsilyl-2'-deoxycytidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)